molecular formula C6H7KO7 B1593025 L-Isocitric acid CAS No. 20226-99-7

L-Isocitric acid

Cat. No.: B1593025
CAS No.: 20226-99-7
M. Wt: 230.21 g/mol
InChI Key: IVLPTBJBFVJENN-LEJBHHMKSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Isocitric acid is a structural isomer of citric acid and plays a crucial role in the citric acid cycle, also known as the Krebs cycle. This compound is essential for energy production in living organisms. It is a tricarboxylic acid with the chemical formula C6H8O7 and is commonly found in citrus fruits. This compound is often used as a biochemical marker to assess the authenticity and quality of fruit products .

Mechanism of Action

Target of Action

L-Isocitric acid primarily targets enzymes involved in the citric acid cycle, also known as the Krebs cycle. The main enzymes that interact with this compound are aconitase and isocitrate dehydrogenase. Aconitase catalyzes the isomerization of citrate to isocitrate, while isocitrate dehydrogenase facilitates the oxidative decarboxylation of isocitrate to alpha-ketoglutarate. These enzymes play crucial roles in cellular respiration and energy production .

Mode of Action

This compound interacts with its target enzymes by binding to their active sites. In the case of aconitase, this compound is formed from citrate through a reversible isomerization process. For isocitrate dehydrogenase, this compound undergoes oxidative decarboxylation, resulting in the production of alpha-ketoglutarate and the reduction of NADP+ to NADPH. This interaction is essential for the continuation of the citric acid cycle and the production of energy in the form of ATP .

Biochemical Pathways

This compound is a key intermediate in the citric acid cycle, which is a central metabolic pathway that generates energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. The cycle produces NADH and FADH2, which are used in the electron transport chain to generate ATP. The presence of this compound ensures the smooth progression of the cycle, facilitating the conversion of citrate to alpha-ketoglutarate and ultimately leading to the production of energy .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream. It is metabolized primarily in the liver, where it participates in the citric acid cycle. The compound is eventually excreted through the kidneys. The bioavailability of this compound is influenced by factors such as its solubility and the presence of transport proteins that facilitate its uptake .

Result of Action

The molecular and cellular effects of this compound’s action include the production of alpha-ketoglutarate, NADPH, and ATP. Alpha-ketoglutarate is a crucial intermediate that feeds into various metabolic pathways, including amino acid synthesis and the urea cycle. NADPH is essential for biosynthetic reactions and maintaining cellular redox balance. ATP, the primary energy currency of the cell, is produced through oxidative phosphorylation in the mitochondria. These effects collectively support cellular metabolism and energy homeostasis .

Action Environment

Environmental factors such as pH, temperature, and the presence of cofactors can influence the action, efficacy, and stability of this compound. Optimal enzyme activity for aconitase and isocitrate dehydrogenase occurs at physiological pH and temperature. The presence of metal ions such as magnesium and manganese is crucial for the catalytic activity of these enzymes. Additionally, the availability of substrates and cofactors like NADP+ can modulate the efficiency of this compound’s action in the citric acid cycle .

: DrugBank : Fermentation Journal : Wikipedia

Biochemical Analysis

Biochemical Properties

L-Isocitric acid is an intermediate in the TCA cycle, where it is formed from citrate through the action of the enzyme aconitase. It is then converted into alpha-ketoglutarate by isocitrate dehydrogenase. This compound interacts with several enzymes, including aconitase, isocitrate dehydrogenase, and isocitrate lyase. Aconitase catalyzes the reversible isomerization of citrate to isocitrate, while isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate. Isocitrate lyase, on the other hand, cleaves isocitrate into succinate and glyoxylate in the glyoxylate cycle .

Cellular Effects

This compound influences various cellular processes, including energy production, cell signaling, and gene expression. In the TCA cycle, it plays a pivotal role in generating ATP, the primary energy currency of the cell. Additionally, this compound impacts cell signaling pathways by modulating the activity of enzymes involved in metabolic regulation. It also affects gene expression by influencing the levels of metabolites that serve as signaling molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through enzyme interactions and metabolic regulation. It binds to aconitase, facilitating the isomerization of citrate to isocitrate. The compound also interacts with isocitrate dehydrogenase, promoting the conversion of isocitrate to alpha-ketoglutarate. These interactions are crucial for maintaining the flow of the TCA cycle and ensuring efficient energy production. Additionally, this compound can act as an allosteric regulator of certain enzymes, modulating their activity and influencing metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound can vary depending on environmental conditions. Studies have shown that this compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to high temperatures or acidic conditions. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound can lead to alterations in metabolic flux and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low to moderate doses, this compound has been shown to enhance metabolic activity and improve energy production. At high doses, it can lead to toxic effects, including metabolic imbalances and oxidative stress. Threshold effects have been observed, where the beneficial effects of this compound plateau at certain concentrations, and further increases in dosage result in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily the TCA cycle and the glyoxylate cycle. In the TCA cycle, it is an intermediate that is converted to alpha-ketoglutarate by isocitrate dehydrogenase. In the glyoxylate cycle, this compound is cleaved by isocitrate lyase to produce succinate and glyoxylate. These pathways are essential for energy production and metabolic regulation in cells .

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It can be transported across cellular membranes by specific transporters and binding proteins. The distribution of this compound within tissues is influenced by its interactions with these transporters and proteins, which can affect its localization and accumulation in different cellular compartments .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it participates in the TCA cycle. It can also be found in other subcellular compartments, such as the cytoplasm and peroxisomes, where it is involved in the glyoxylate cycle. The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Isocitric acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis typically involves the oxidation of isocitrate using nicotinamide adenine dinucleotide phosphate (NADP+) as a cofactor. This process is catalyzed by the enzyme isocitrate dehydrogenase, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation using the yeast Yarrowia lipolytica. This method is preferred due to its cost-effectiveness and higher yield. The fermentation process involves the use of substrates such as rapeseed oil, glucose, and ethanol. The yeast is cultivated under specific conditions, including nitrogen deficiency and high aeration, to optimize the production of this compound .

Chemical Reactions Analysis

Types of Reactions: L-Isocitric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: NADP+ and isocitrate dehydrogenase are commonly used.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides.

    Substitution: Strong acids or bases like hydrochloric acid or sodium hydroxide.

Major Products:

Scientific Research Applications

L-Isocitric acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

L-Isocitric acid is often compared with other tricarboxylic acids such as:

    Citric Acid: Both are structural isomers and share similar physical and chemical properties. citric acid is more abundant and widely used in the food and beverage industry.

    Malic Acid: Another tricarboxylic acid involved in the citric acid cycle. Malic acid is primarily used in the food industry as a flavor enhancer.

    Tartaric Acid: Commonly found in grapes and used in winemaking.

This compound is unique due to its specific role in the citric acid cycle and its potential therapeutic applications, which are not shared by its isomers .

Properties

IUPAC Name

potassium;(2S,3R)-2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1/t2-,4+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLPTBJBFVJENN-LEJBHHMKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)C(=O)[O-])C(=O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H](C(=O)O)O)C(=O)[O-])C(=O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7KO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174075
Record name L-Isocitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20226-99-7
Record name L-Isocitric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020226997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Isocitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Isocitric acid
Reactant of Route 2
L-Isocitric acid
Reactant of Route 3
L-Isocitric acid
Reactant of Route 4
L-Isocitric acid
Reactant of Route 5
L-Isocitric acid
Reactant of Route 6
L-Isocitric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.